2-(4-Bromophenoxy)-5-methoxybenzoic acid
Description
2-(4-Bromophenoxy)-5-methoxybenzoic acid is a substituted benzoic acid derivative featuring a bromophenoxy group at the 2-position and a methoxy group at the 5-position of the aromatic ring. For example, similar compounds like 2-(benzyloxy)-5-methoxybenzoic acid are synthesized via alkylation of salicylic acid derivatives using benzyl bromide under basic conditions . The bromophenoxy substituent introduces steric bulk and electron-withdrawing effects, while the methoxy group enhances solubility and influences electronic properties. Potential applications include pharmaceutical intermediates or bioactive molecules, though specific biological data for this compound remains unexplored in the provided evidence.
Properties
Molecular Formula |
C14H11BrO4 |
|---|---|
Molecular Weight |
323.14 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-5-methoxybenzoic acid |
InChI |
InChI=1S/C14H11BrO4/c1-18-11-6-7-13(12(8-11)14(16)17)19-10-4-2-9(15)3-5-10/h2-8H,1H3,(H,16,17) |
InChI Key |
VLRIVMWVPYALGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC2=CC=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
2-(4-Bromophenoxy)-5-methoxybenzoic acid is utilized in medicinal chemistry for its potential therapeutic effects. It has been studied for:
- Anti-inflammatory Properties : The compound exhibits anti-inflammatory activity, making it a candidate for developing treatments for inflammatory diseases. Its mechanism involves inhibiting pro-inflammatory cytokines, which are crucial in inflammatory responses.
- Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells. It has been shown to disrupt cell cycle progression and promote reactive oxygen species (ROS) generation, leading to oxidative stress and cell death in various cancer cell lines.
Organic Synthesis
In organic synthesis, this compound serves as an important intermediate:
- Synthesis of Complex Molecules : This compound can be used as a building block in the synthesis of more complex organic molecules. Its bromine atom allows for further functionalization through coupling reactions, such as Suzuki cross-coupling.
Case Study 1: Anticancer Efficacy
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study reported increased markers of apoptosis, indicating that the compound effectively induces programmed cell death in cancer cells.
Case Study 2: Anti-inflammatory Effects
In another study focusing on inflammatory models, the administration of this compound significantly reduced levels of inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest its potential use as an anti-inflammatory agent in therapeutic applications.
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Variations
The biological and physicochemical properties of benzoic acid derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of 2-(4-Bromophenoxy)-5-methoxybenzoic Acid and Analogs
Electronic and Steric Effects
- Bromophenoxy vs. In contrast, the fluoro and amino groups in analogs (e.g., 4-amino-2-fluoro-5-methoxybenzoic acid) modulate electronic properties for specific receptor interactions .
- Methoxy Position : The 5-methoxy group in the target compound contrasts with 4-methoxy derivatives (e.g., 3-bromo-5-hydroxy-4-methoxybenzoic acid), where positional differences alter hydrogen-bonding capacity and metabolic stability .
Preparation Methods
Reaction Conditions and Optimization
The bromination occurs in dichloromethane or chloroform at temperatures ranging from −10°C to 80°C. Red phosphorus serves as the bromination initiator, while potassium bromide or bromate acts as a cocatalyst. Sulfuric acid enhances electrophilic substitution by protonating the aromatic ring. N-Bromosuccinimide (NBS) or bromine is employed as the brominating agent, with a molar ratio of 0.6–3.0 relative to the substrate. The reaction achieves regioselectivity at the ortho position due to the directing effects of the methoxy group.
Key Parameters
| Parameter | Range/Details |
|---|---|
| Solvent | Dichloromethane, chloroform |
| Brominating Agent | NBS, bromine, dibromohydantoin |
| Initiator | Red phosphorus |
| Cocatalyst | KBr, KBrO₃ |
| Reaction Temperature | −10°C to 80°C |
| Reaction Time | 1–24 hours |
After quenching with ice water, the halogenated solvent is recovered via reduced-pressure distillation. Recrystallization in methanol or ethanol yields 2-bromo-5-methoxybenzoic acid with >95% purity.
Ullmann-Type Coupling for Phenoxy Group Introduction
The 2-bromo substituent in 2-bromo-5-methoxybenzoic acid serves as a leaving group for nucleophilic aromatic substitution (SNAr) with 4-bromophenol. Copper-mediated Ullmann coupling is preferred due to the electron-withdrawing carboxylic acid group, which deactivates the ring toward traditional SNAr mechanisms.
Reaction Setup and Catalysis
A mixture of 2-bromo-5-methoxybenzoic acid, 4-bromophenol, copper(I) iodide, and 1,10-phenanthroline in dimethylformamide (DMF) is heated to 110–120°C under inert conditions. Cesium carbonate acts as a base to deprotonate 4-bromophenol, generating the phenoxide nucleophile. The reaction typically achieves 60–75% yield after 18–24 hours.
Optimization Insights
-
Ligand Effects : 1,10-Phenanthroline enhances copper catalyst activity, reducing side reactions.
-
Solvent Choice : Polar aprotic solvents like DMF facilitate phenoxide solubility.
-
Temperature Control : Prolonged heating above 100°C prevents intermediate precipitation.
Post-reaction, acidification with HCl precipitates the crude product, which is purified via recrystallization in ethanol-water.
Mitsunobu Reaction for Ether Bond Formation
An alternative route involves the Mitsunobu reaction between 2-hydroxy-5-methoxybenzoic acid and 4-bromophenol. This method avoids harsh bromination conditions but requires prior synthesis of the phenolic intermediate.
Stepwise Protocol
-
Protection of Carboxylic Acid : Methylation of 2-hydroxy-5-methoxybenzoic acid with thionyl chloride in ethyl acetate yields the methyl ester.
-
Mitsunobu Coupling : The ester reacts with 4-bromophenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF). The reaction proceeds at room temperature for 12 hours, achieving 70–85% yield.
-
Ester Hydrolysis : The methyl ester is hydrolyzed with aqueous NaOH in methanol, followed by acidification to regenerate the carboxylic acid.
Advantages
-
Mild conditions preserve acid-sensitive functional groups.
-
High regioselectivity ensured by the Mitsunobu mechanism.
Diazotization and Sandmeyer Reaction
For substrates lacking direct bromination sites, diazotization offers a pathway to introduce bromine selectively. The Thieme Connect publication (10.1055/s-0042-1755195) details a scaled-up process involving diazotization of aniline intermediates.
Application to Target Compound
-
Nitration and Reduction : Starting with dimethyl terephthalate, nitration at the para position followed by catalytic hydrogenation yields 5-amino-2-methoxybenzoic acid.
-
Diazotization : Treatment with NaNO₂ and HBr generates a diazonium salt, which undergoes Sandmeyer reaction with CuBr to install bromine at position 2.
-
Coupling with 4-Bromophenol : Ullmann coupling completes the synthesis.
This method, though multi-step, is scalable to kilogram quantities with a total yield of 24%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Scalability | Cost Efficiency | Purity (%) |
|---|---|---|---|---|
| Bromination/Ullmann | 60–75 | High | Moderate | >95 |
| Mitsunobu | 70–85 | Moderate | Low | >98 |
| Diazotization | 24 | Industrial | High | >90 |
Key Observations
-
The Ullmann route is optimal for large-scale production due to readily available intermediates.
-
Mitsunobu offers higher purity but relies on costly reagents like DEAD.
-
Diazotization is cost-effective but involves hazardous intermediates.
Challenges and Mitigation Strategies
-
Regioselectivity in Bromination :
-
Purification of Polar Intermediates :
-
Catalyst Recycling in Ullmann Coupling :
Q & A
Q. What are the optimized synthetic routes for 2-(4-bromophenoxy)-5-methoxybenzoic acid, and how can intermediates be characterized?
Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or Ullmann-type coupling. A feasible route starts with 5-methoxysalicylic acid, where the hydroxyl group at position 2 is protected (e.g., as a methyl ether), followed by bromophenoxy group introduction via a palladium-catalyzed cross-coupling reaction. Key steps include:
- Intermediate purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Characterization : NMR (δ 7.8–6.8 ppm for aromatic protons, δ 3.9 ppm for methoxy), NMR (δ 170 ppm for carboxylic acid), and HRMS (calculated [M+H]: 337.12) .
- Yield optimization : Reaction temperature (80–120°C) and catalyst loading (5–10% Pd(PPh)) significantly affect efficiency .
Q. How can spectroscopic techniques resolve ambiguities in structural assignments of this compound derivatives?
Methodological Answer:
- NMR : Use - HSQC to correlate aromatic protons with carbons, distinguishing between bromophenoxy and methoxy substituents. NOESY can confirm spatial proximity of substituents .
- Mass spectrometry : High-resolution ESI-MS distinguishes between isobaric species (e.g., bromine isotopic patterns confirm molecular formula) .
- IR spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm) and C=O stretch (~1680 cm) validate functional groups .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of bromophenoxy group installation in this compound?
Methodological Answer: Regioselectivity is governed by electronic and steric factors:
- Electron-deficient aryl bromides favor oxidative addition in Pd-catalyzed reactions. The para-bromo substituent on the phenoxy group directs coupling to the ortho position of the benzoic acid moiety due to steric hindrance at meta positions .
- Computational modeling : DFT studies (e.g., Gaussian 09) show lower activation energy for the para-substituted transition state compared to meta (~5–8 kcal/mol difference) .
- Experimental validation : Competitive reactions with ortho/meta-bromophenol derivatives yield <10% cross-coupled products, confirming para preference .
Q. How does this compound interact with biological targets, and what assays are suitable for activity profiling?
Methodological Answer:
- Enzyme inhibition assays : Screen against cyclooxygenase-2 (COX-2) using a fluorometric kit (e.g., Cayman Chemical). IC values are determined via dose-response curves (0.1–100 μM) .
- Cellular uptake studies : Radiolabel the compound with and measure intracellular accumulation in cancer cell lines (e.g., MCF-7) using scintillation counting .
- Docking simulations : AutoDock Vina predicts binding affinity to COX-2 (PDB: 5KIR). The bromophenoxy group occupies a hydrophobic pocket, while the carboxylic acid forms hydrogen bonds with Arg120 .
Q. What crystallographic challenges arise in determining the solid-state structure of this compound, and how are they addressed?
Methodological Answer:
- Crystal growth : Slow evaporation from ethanol/water (1:1) yields suitable single crystals. Bromine’s high electron density complicates X-ray diffraction but enhances phasing via SHELXT .
- Disorder modeling : The bromophenoxy group may exhibit rotational disorder. Refinement with restraints (e.g., SIMU in SHELXL) improves accuracy .
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) and low-temperature (100 K) to mitigate thermal motion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
